4-[(4-Hydroxypiperidin-1-yl)carbonothioyl]phenyl 4-(acetylamino)benzenesulfonate
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Overview
Description
4-[(4-Hydroxypiperidin-1-yl)carbonothioyl]phenyl 4-(acetylamino)benzenesulfonate is a complex organic compound that features a combination of functional groups, including hydroxyl, piperidine, carbonothioyl, phenyl, acetylamino, and benzenesulfonate
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Hydroxypiperidin-1-yl)carbonothioyl]phenyl 4-(acetylamino)benzenesulfonate typically involves multiple steps:
Formation of the piperidine ring: Starting with a suitable precursor, the piperidine ring is formed through cyclization reactions.
Introduction of the hydroxyl group: The hydroxyl group is introduced via hydroxylation reactions, often using oxidizing agents.
Attachment of the carbonothioyl group:
Formation of the phenyl ring: The phenyl ring is typically introduced through aromatic substitution reactions.
Attachment of the acetylamino group: The acetylamino group is introduced via acetylation reactions.
Formation of the benzenesulfonate group: This group is introduced through sulfonation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization, distillation, and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[(4-Hydroxypiperidin-1-yl)carbonothioyl]phenyl 4-(acetylamino)benzenesulfonate can undergo various types of chemical reactions:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The carbonothioyl group can be reduced to form thiols.
Substitution: The phenyl and benzenesulfonate groups can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, nucleophiles such as amines and alcohols.
Major Products
Oxidation products: Ketones, aldehydes.
Reduction products: Thiols.
Substitution products: Various substituted aromatic compounds.
Scientific Research Applications
4-[(4-Hydroxypiperidin-1-yl)carbonothioyl]phenyl 4-(acetylamino)benzenesulfonate has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its diverse functional groups.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.
Material Science:
Mechanism of Action
The mechanism of action of 4-[(4-Hydroxypiperidin-1-yl)carbonothioyl]phenyl 4-(acetylamino)benzenesulfonate involves its interaction with various molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and proteins that interact with the functional groups of the compound.
Pathways Involved: Signal transduction pathways, metabolic pathways, and cellular processes that are modulated by the compound.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxypiperidine: A simpler compound with a piperidine ring and a hydroxyl group.
Phenyl 4-(acetylamino)benzenesulfonate: A compound with similar aromatic and sulfonate groups but lacking the piperidine and carbonothioyl groups.
Uniqueness
4-[(4-Hydroxypiperidin-1-yl)carbonothioyl]phenyl 4-(acetylamino)benzenesulfonate is unique due to its combination of functional groups, which provides a diverse range of chemical reactivity and potential applications. The presence of both piperidine and carbonothioyl groups, along with aromatic and sulfonate functionalities, makes it a versatile compound in various fields of research.
Properties
IUPAC Name |
[4-(4-hydroxypiperidine-1-carbothioyl)phenyl] 4-acetamidobenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O5S2/c1-14(23)21-16-4-8-19(9-5-16)29(25,26)27-18-6-2-15(3-7-18)20(28)22-12-10-17(24)11-13-22/h2-9,17,24H,10-13H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URZZUENRJLVIFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)C(=S)N3CCC(CC3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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